molecular formula C13H11NO B12820628 Ethene;3-(furan-2-yl)benzonitrile

Ethene;3-(furan-2-yl)benzonitrile

Cat. No.: B12820628
M. Wt: 197.23 g/mol
InChI Key: KSEWKDBOICMXIB-UHFFFAOYSA-N
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Description

Ethene;3-(furan-2-yl)benzonitrile is a hybrid heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular architecture, incorporating both ethene, benzonitrile, and furan moieties, makes it a valuable scaffold for constructing complex molecules. In synthetic chemistry, this compound serves as a versatile building block. The reactive ethene group can participate in cycloaddition reactions , while the furan ring is known to undergo temporary dearomatization under aminocatalytic conditions to facilitate remote functionalization via 1,6-addition pathways . This allows researchers to access enantiomerically enriched molecular structures that are often difficult to synthesize by other means. Furthermore, the benzonitrile group can act as both a coordinating unit and a hydrogen bond acceptor, influencing the molecular packing in solid-state structures and the compound's overall binding affinity in biological systems . In antimicrobial research, furan-based derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of next-generation antibacterial agents to combat drug-resistant pathogens . The integration of these pharmacophoric elements into a single molecule provides a unique template for exploring new chemical space and developing novel therapeutic leads.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

ethene;3-(furan-2-yl)benzonitrile

InChI

InChI=1S/C11H7NO.C2H4/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;1-2/h1-7H;1-2H2

InChI Key

KSEWKDBOICMXIB-UHFFFAOYSA-N

Canonical SMILES

C=C.C1=CC(=CC(=C1)C2=CC=CO2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;3-(furan-2-yl)benzonitrile typically involves the coupling of furan derivatives with benzonitrile under specific reaction conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethene;3-(furan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Ethene;3-(furan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethene;3-(furan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The furan ring can participate in various biochemical pathways, while the nitrile group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

3-(Furan-2-yl)benzonitrile vs. 4-(Furan-2-yl)benzonitrile
  • 4-(Furan-2-yl)benzonitrile: Para-substitution offers symmetry, which may improve crystallinity and thermal stability .
  • Synthesis : Both isomers are synthesized via Pd-catalyzed coupling of bromobenzonitriles with tributylstannyl furans .

  • Applications: DNA Binding: Para-substituted analogs (e.g., 4-(furan-2-yl)benzonitrile) show stronger minor groove binding due to optimized steric alignment . OLED Performance: Meta-substituted derivatives may exhibit superior charge transport due to asymmetric polarization .

Table 1: Physicochemical Properties of Positional Isomers

Property 3-(Furan-2-yl)benzonitrile 4-(Furan-2-yl)benzonitrile
Molecular Weight 169.17 g/mol 169.17 g/mol
Dipole Moment (Predicted) ~4.2 D ~3.8 D
Melting Point Not reported 98–100°C

Heterocycle Variants: Furan vs. Thiophene/Selenophene

3-(Furan-2-yl)benzonitrile vs. 4-(Thiophen-2-yl)benzonitrile
  • Electronic Effects :

    • Furan : Oxygen provides strong electron-donating effects, increasing aromatic π-electron density.
    • Thiophene : Sulfur’s lower electronegativity enhances polarizability and stability under oxidative conditions .
  • Biological Activity :

    • Thiophene analogs (e.g., 4-(thiophen-2-yl)benzonitrile) demonstrate higher antiprotozoal activity, likely due to improved lipophilicity .

Table 2: Comparison of Heterocyclic Benzonitriles

Compound Heteroatom logP (Predicted) Key Application
3-(Furan-2-yl)benzonitrile O 2.1 OLED materials
4-(Thiophen-2-yl)benzonitrile S 2.8 Antiprotozoal agents
4-(Selenophen-2-yl)benzonitrile Se 3.2 Under investigation

Functionalized Benzonitriles in Drug Discovery

3-(Furan-2-yl)benzonitrile vs. 5FB (4-(thiazolidine)benzonitrile)
  • Structural Features: 5FB: Contains a thiazolidinedione ring, enabling hydrogen bonding with residues like ARG 372 in estrogen receptors .
  • Ligand Efficiency :

    • 5FB exhibits a similarity score >0.30 to 55 KEGG compounds, highlighting its versatility .
    • Furan-based analogs prioritize hydrophobic interactions over direct hydrogen bonding.

Table 3: Ligand Binding Parameters

Compound Target Binding Affinity (Ki) Key Interactions
5FB Estrogen Receptor α 12 nM H-bonds, hydrophobic
3-(Furan-2-yl)benzonitrile Not reported N/A Predicted π-π stacking

Reactivity in Catalytic Arylation

3-(Furan-2-yl)benzonitrile may undergo Rh-catalyzed multiple arylation, similar to benzonitrile derivatives. shows that benzonitrile reacts with arylboron compounds to form ortho-arylated products via C–H activation . The furan substituent could direct regioselectivity in such reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethene;3-(furan-2-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, imidazopyridine derivatives with furan substituents (structurally analogous) are synthesized using Suzuki-Miyaura coupling between halogenated benzonitrile precursors and furan-containing boronic acids . Optimization involves adjusting catalyst loading (e.g., bis(benzonitrile)palladium(II) chloride in ), temperature (typically 80–100°C), and solvent polarity (e.g., DMF or THF). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-arylation .

Q. How can researchers safely handle this compound given its stability and decomposition risks?

  • Safety Protocols : Avoid exposure to oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into carbon/nitrogen/sulfur oxides . Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation risks. Storage should be in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

  • Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., 1^1H δ 6.5–8.3 ppm for aromatic/furan protons; 13^13C δ 110–150 ppm for nitrile and heterocyclic carbons) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+^+ peaks in ).
  • Elemental Analysis : Validate purity (>97%) and rule out halogen/sulfur contaminants .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for material science applications?

  • Computational Strategy : Use hybrid functionals (e.g., B3LYP in ) with exact-exchange terms to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. Basis sets like 6-31G(d) are suitable for geometry optimization. Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions .

Q. What strategies resolve contradictions in biological activity data for furan-containing benzonitrile derivatives?

  • Data Analysis :

  • Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., nitro, fluoro groups in ) and assess potency via assays like radioligand binding ( ).
  • Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
  • Crystallography : Resolve binding modes via X-ray structures of target complexes (e.g., mGlu5 receptor in ) to clarify mechanistic discrepancies.

Q. How can researchers design fragment-based drug discovery campaigns using this compound as a scaffold?

  • Fragment Optimization :

  • Ligand Efficiency (LE) : Prioritize fragments with LE > 0.3 (e.g., pyrimidine hits in ).
  • Structure-Based Design : Use cryo-EM or X-ray data (2.6–3.1 Å resolution) to guide substitutions enhancing affinity/selectivity .
  • Click Chemistry : Introduce bioorthogonal groups (e.g., alkyne handles) for late-stage diversification via Huisgen cycloaddition .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Process Chemistry Considerations :

  • Catalyst Recycling : Use immobilized palladium catalysts to reduce costs and metal contamination .
  • Flow Chemistry : Minimize side reactions (e.g., polymerization) by controlling residence time and temperature gradients .
  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC for enantiopure batches if asymmetric synthesis is impractical .

Methodological Notes

  • Contradictions in Evidence : Safety data lack detailed toxicological profiles (e.g., LD50) , necessitating in-house acute toxicity assays.
  • Advanced Tools : Molecular dynamics (MD) simulations can supplement DFT for studying solvent interactions .

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